molecular formula C8H9BF3KO B1428961 Potassium (2-phenyloxy)ethyltrifluoroborate CAS No. 1408168-74-0

Potassium (2-phenyloxy)ethyltrifluoroborate

Cat. No.: B1428961
CAS No.: 1408168-74-0
M. Wt: 228.06 g/mol
InChI Key: JCVRSLUANOEYNI-UHFFFAOYSA-N
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Description

Potassium (2-phenyloxy)ethyltrifluoroborate is an organoboron compound with the molecular formula C8H9BF3KO. This compound is part of the trifluoroborate family, which has gained significant attention due to its stability and versatility in various chemical reactions. It is particularly noted for its applications in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium (2-phenyloxy)ethyltrifluoroborate typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. One common method includes the hydroboration of alkenes followed by treatment with potassium hydrogen fluoride (KHF2). This process yields the trifluoroborate salt, which is then purified through crystallization techniques .

Industrial Production Methods: Industrial production of potassium trifluoroborates often employs scalable and efficient synthetic routes. These methods are designed to ensure high yields and purity of the final product. The use of robust reaction conditions and advanced purification techniques, such as recrystallization and chromatography, are standard practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Potassium (2-phenyloxy)ethyltrifluoroborate is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often complex organic molecules, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of potassium (2-phenyloxy)ethyltrifluoroborate in cross-coupling reactions involves several key steps:

These steps are facilitated by the unique properties of the trifluoroborate group, which provides stability and reactivity under the reaction conditions .

Comparison with Similar Compounds

Potassium (2-phenyloxy)ethyltrifluoroborate is compared with other similar compounds, such as:

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium methyltrifluoroborate

Uniqueness:

Properties

IUPAC Name

potassium;trifluoro(2-phenoxyethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O.K/c10-9(11,12)6-7-13-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVRSLUANOEYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCOC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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